molecular formula C16H18N2O B3075131 3-Amino-N-(2-isopropylphenyl)benzamide CAS No. 102630-91-1

3-Amino-N-(2-isopropylphenyl)benzamide

Cat. No.: B3075131
CAS No.: 102630-91-1
M. Wt: 254.33 g/mol
InChI Key: DYWMGEDCGLQXHR-UHFFFAOYSA-N
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Description

3-Amino-N-(2-isopropylphenyl)benzamide is a chemical compound used for pharmaceutical testing . It has been mentioned in the context of anti-tubercular agents .


Molecular Structure Analysis

The molecular formula of this compound is C16H18N2O, and it has a molecular weight of 254.33 .

Scientific Research Applications

DNA Repair and Cellular Protection

3-Amino-N-(2-isopropylphenyl)benzamide, as a poly(adenosine diphosphate-ribose) polymerase inhibitor, is involved in DNA repair processes. In a study investigating its efficacy on preventing esophageal damage and stricture-formation after caustic injuries in rats, it was found to decrease tissue damage and increase antioxidant enzyme activity. This suggests its potential in preventing fibrosis and aiding in cellular protection during DNA repair mechanisms (Guven et al., 2008).

Supramolecular Chemistry

Though not directly about this compound, studies on benzene-1,3,5-tricarboxamide derivatives show their importance in a wide range of scientific disciplines, including nanotechnology and biomedical applications. Their structural simplicity, accessibility, and detailed understanding of supramolecular self-assembly behavior make them crucial in these fields (Cantekin et al., 2012).

Antioxidant and Anti-inflammatory Agents

A study focused on synthesizing benzofused thiazole derivatives, including compounds related to benzamide, revealed distinct anti-inflammatory activity and potential antioxidant properties. This suggests the relevance of benzamide structures in developing therapeutic agents for treating conditions like inflammation and oxidative stress (Raut et al., 2020).

Antituberculosis Activity

Organotin complexes, which include derivatives related to benzamide, show significant antituberculosis activity. This implies that compounds structurally related to benzamides could be explored for their potential in treating tuberculosis and other bacterial infections (Iqbal et al., 2015).

Properties

IUPAC Name

3-amino-N-(2-propan-2-ylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-11(2)14-8-3-4-9-15(14)18-16(19)12-6-5-7-13(17)10-12/h3-11H,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWMGEDCGLQXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101259693
Record name 3-Amino-N-[2-(1-methylethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102630-91-1
Record name 3-Amino-N-[2-(1-methylethyl)phenyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102630-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-N-[2-(1-methylethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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